Tomatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

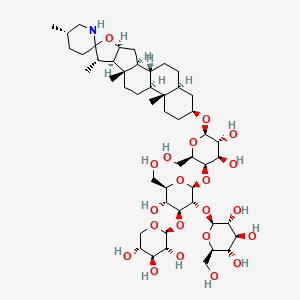

Tomatine, also known as α-tomatine or lycopersicin, is a glycoalkaloid found predominantly in the stems and leaves of tomato plants (Solanum lycopersicum). It is present in much lower concentrations in the fruits. Chemically pure tomatine is a white crystalline solid at standard temperature and pressure. Historically, tomatine was considered toxic, which led to the misconception that tomatoes were poisonous. it has since been recognized for its various beneficial properties .

Wirkmechanismus

Target of Action

It has been suggested that tomatine can interact with sterols such as cholesterol , and it may also act as an antagonist to calmodulin, affecting the combination of calmodulin with target enzymes .

Mode of Action

Tomatine interacts with its targets, leading to changes in cellular processes. The unprotonated form of tomatine forms complexes with sterols such as cholesterol, which may disrupt cell membranes and alter membrane permeability . This interaction can lead to changes in cell function and viability.

Biochemical Pathways

Tomatine undergoes a series of metabolic transformations as tomatoes mature. Initially present in higher levels in immature green tomato fruits, α-tomatine is metabolized into non-toxic and non-bitter compounds in ripe fruits through hydroxylation, acetylation, and glycosylation processes . This transformation plays a crucial role in the plant’s defense mechanisms and the compound’s bioactivity.

Pharmacokinetics

It is known that tomatine is soluble in methanol, ethanol, dioxane, and propylene glycol, but insoluble in water . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

Tomatine has been shown to have various effects at the molecular and cellular levels. It can reduce cell viability and induce apoptosis in certain cell types . Furthermore, tomatine can increase intracellular reactive oxygen species (ROS) and cytosolic calcium levels , which can lead to changes in cell signaling and function.

Action Environment

Environmental factors can influence the action of tomatine. For instance, the concentration of tomatine in the rhizosphere of field-grown plants was higher than that of the bulk soil at all growth stages . This suggests that the plant’s environment can influence the production and secretion of tomatine. Furthermore, tomatine can modulate the bacterial community around tomato roots, indicating its role in shaping the plant’s microbiome .

Wissenschaftliche Forschungsanwendungen

Tomatine has a wide range of scientific research applications:

Biochemische Analyse

Biochemical Properties

Tomatine interacts with various enzymes and proteins. For instance, the enzyme α-Tomatine 23-Hydroxylase, encoded by the gene Sl23DOX, catalyzes the 23-hydroxylation of α-tomatine . The product of this reaction spontaneously isomerizes to neorickiioside B, an intermediate in α-tomatine metabolism .

Cellular Effects

Tomatine has significant effects on various types of cells and cellular processes. It influences cell function by modulating the bacterial assemblage of the rhizosphere . It also affects the bacterial diversity in soil when applied at certain concentrations .

Molecular Mechanism

At the molecular level, tomatine exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme Sl23DOX, for instance, catalyzes the 23-hydroxylation of α-tomatine, leading to the formation of neorickiioside B .

Temporal Effects in Laboratory Settings

The effects of tomatine change over time in laboratory settings. For example, the secretion of tomatine was found to be higher at the early growth stage than the green-fruit stage in hydroponically grown plants .

Dosage Effects in Animal Models

While specific dosage effects of tomatine in animal models are not mentioned in the sources, it’s known that steroidal glycoalkaloids like tomatine are toxic to various organisms, including animals .

Metabolic Pathways

Tomatine is involved in several metabolic pathways. The enzyme Sl23DOX plays a key role in the metabolic processing of toxic α-tomatine during tomato fruit ripening .

Transport and Distribution

While specific details about the transport and distribution of tomatine within cells and tissues are not mentioned in the sources, it’s known that α-tomatine accumulates in all tissues of tomato plants, particularly in leaves and immature green fruits .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tomatine can be extracted from green tomatoes, which are often considered agricultural waste. The extraction process involves several steps:

Harvesting and Sorting: Green tomatoes are separated from red tomatoes using a color-sorting machine.

Extraction: The tomatoes are then processed to extract tomatine using solvents such as methanol, ethanol, dioxane, and propylene glycol. The extraction process typically involves maceration and filtration.

Purification: The crude extract is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate pure tomatine.

Industrial Production Methods: Industrial production of tomatine involves large-scale extraction from green tomatoes, followed by purification using advanced chromatographic techniques. The process is optimized to maximize yield and purity while minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Tomatine undergoes various chemical reactions, including:

Oxidation: Tomatine can be oxidized to form tomatidine, its aglycone form.

Reduction: Reduction reactions can convert tomatine into other glycoalkaloid derivatives.

Substitution: Tomatine can undergo substitution reactions where its glycosidic bonds are cleaved and replaced with other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acidic or basic conditions to facilitate glycosidic bond cleavage.

Major Products:

Tomatidine: Formed through oxidation.

Various Glycoalkaloid Derivatives: Formed through reduction and substitution reactions

Vergleich Mit ähnlichen Verbindungen

Solanine: Found in potatoes, known for its toxic properties.

Chaconine: Another glycoalkaloid in potatoes, similar in structure to solanine.

Dehydrotomatine: An isomer of tomatine found in tomatoes .

Tomatine’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer |

17406-45-0 |

|---|---|

Molekularformel |

C50H83NO21 |

Molekulargewicht |

1034.2 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(5'S,6S,7S,9S,13S,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22?,23-,24?,25?,26?,27+,28?,29+,30+,31+,32?,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47+,48-,49-,50-/m0/s1 |

InChI-Schlüssel |

REJLGAUYTKNVJM-LBPMSWKISA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

Isomerische SMILES |

C[C@H]1CC[C@]2([C@H](C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 |

Kanonische SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

Aussehen |

Solid powder |

Color/Form |

NEEDLES FROM METHANOL WHITE CRYSTALS |

melting_point |

263-268 °C |

| 17406-45-0 | |

Physikalische Beschreibung |

White solid; [HSDB] Faintly beige powder; [MSDSonline] |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tomatine; Lycopersicin; NSC 234440; NSC 9223; α-Tomatine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.